molecular formula C16H24N10O2 B11503266 2,2'-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine]

2,2'-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine]

Cat. No.: B11503266
M. Wt: 388.43 g/mol
InChI Key: IVNFEIVIKJKCJX-UHFFFAOYSA-N
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Description

2,2’-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine] is a complex organic compound with significant potential in various scientific fields. This compound features a hydrazine linkage between two triazine rings, each substituted with methoxy and pyrrolidinyl groups. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine] typically involves the reaction of hydrazine with appropriately substituted triazine derivatives. One common method involves the condensation of 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, dihydrotriazine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine] exerts its effects involves interactions with various molecular targets and pathways. The hydrazine linkage and triazine rings can interact with biological macromolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The methoxy and pyrrolidinyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(1E,2E)-Hydrazine-1,2-diylidenedi(E)methylylidene]bis(4-methoxyphenol)
  • 2,2’-[(1E,1’E)-Hydrazine-1,2-diylidenebis(methaneylylidene)]bis(4-chlorophenol)

Uniqueness

Compared to similar compounds, 2,2’-Hydrazine-1,2-diylbis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine] stands out due to its unique combination of methoxy and pyrrolidinyl groups on the triazine rings.

Properties

Molecular Formula

C16H24N10O2

Molecular Weight

388.43 g/mol

IUPAC Name

1,2-bis(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C16H24N10O2/c1-27-15-19-11(17-13(21-15)25-7-3-4-8-25)23-24-12-18-14(22-16(20-12)28-2)26-9-5-6-10-26/h3-10H2,1-2H3,(H,17,19,21,23)(H,18,20,22,24)

InChI Key

IVNFEIVIKJKCJX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)NNC3=NC(=NC(=N3)OC)N4CCCC4

Origin of Product

United States

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